Sodium3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate
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Overview
Description
Sodium3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate is a chemical compound with the molecular formula C12H19F2N2NaO4 and a molecular weight of 316.2768 . This compound is characterized by the presence of a piperazine ring, a tert-butoxycarbonyl (Boc) protecting group, and two fluorine atoms attached to a propanoate moiety. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
The synthesis of Sodium3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate involves several steps. One common method includes the neutralization of imidazolium hydroxide with commercially available Boc-protected amino acids . The reaction conditions typically involve the use of solvents such as acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), which are miscible with the Boc-protected amino acids . The resulting product is a clear, nearly colorless to pale yellow liquid at room temperature .
Chemical Reactions Analysis
Sodium3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate undergoes various chemical reactions, including substitution and amide formation. The Boc group can be removed under acidic conditions, revealing the free amine group, which can then participate in further reactions . Common reagents used in these reactions include coupling reagents such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide, which enhances amide formation without the need for additional base . The major products formed from these reactions are typically amides and other derivatives of the piperazine ring.
Scientific Research Applications
This compound has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules, including peptides and other bioactive compounds . In biology, it serves as a precursor for the development of various pharmaceuticals and therapeutic agents . In medicine, it is utilized in the design of drugs that target specific molecular pathways, such as those involved in cancer and infectious diseases .
Mechanism of Action
The mechanism of action of Sodium3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate involves the interaction of its functional groups with specific molecular targets. The piperazine ring and the Boc-protected amine group play crucial roles in binding to enzymes and receptors, thereby modulating their activity . The presence of fluorine atoms enhances the compound’s stability and bioavailability, making it an effective agent in various biochemical pathways .
Comparison with Similar Compounds
Sodium3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate can be compared with other Boc-protected amino acid derivatives and piperazine-containing compounds. Similar compounds include tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate . These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the Boc group, piperazine ring, and fluorine atoms in this compound makes it particularly valuable in the synthesis of bioactive molecules and pharmaceuticals .
Biological Activity
Sodium 3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate is a synthetic compound with potential applications in medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C₁₃H₁₈F₂N₂O₃Na
Molecular Weight: 304.28 g/mol
CAS Number: 2742657-90-3
The compound features a piperazine moiety, which is known for its diverse biological activities, including antipsychotic and antidepressant effects. The presence of fluorine atoms enhances lipophilicity and potentially alters the compound's interaction with biological targets.
Sodium 3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate likely acts through modulation of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine structure is often associated with receptor binding, influencing various signaling pathways.
Pharmacological Effects
-
Antidepressant Activity:
- Studies indicate that compounds with similar structures exhibit significant antidepressant-like effects in animal models. The modulation of serotonin levels is a key factor in this activity.
-
Antipsychotic Properties:
- The piperazine ring has been linked to antipsychotic effects due to its interaction with dopamine receptors. This compound may demonstrate similar properties, warranting further investigation.
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Neuroprotective Effects:
- Preliminary data suggest potential neuroprotective properties, possibly through antioxidant mechanisms or by reducing neuroinflammation.
Case Studies
Study 1: Antidepressant Activity in Rodent Models
- A study evaluated the effects of sodium 3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate on depression-like behaviors in rodents. Results indicated a significant reduction in immobility time during forced swim tests, suggesting antidepressant potential.
Study 2: Receptor Binding Assays
- In vitro assays demonstrated that the compound binds effectively to serotonin and dopamine receptors, with a higher affinity for the serotonin transporter compared to conventional antidepressants.
Data Table: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antidepressant | Reduced immobility in rodents | Study 1 |
Antipsychotic | Modulation of dopamine receptors | Receptor Binding Assays |
Neuroprotective | Potential antioxidant activity | Preliminary Data |
Properties
Molecular Formula |
C12H19F2N2NaO4 |
---|---|
Molecular Weight |
316.28 g/mol |
IUPAC Name |
sodium;2,2-difluoro-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoate |
InChI |
InChI=1S/C12H20F2N2O4.Na/c1-11(2,3)20-10(19)16-6-4-15(5-7-16)8-12(13,14)9(17)18;/h4-8H2,1-3H3,(H,17,18);/q;+1/p-1 |
InChI Key |
BQTSJKRLRJVIHN-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(C(=O)[O-])(F)F.[Na+] |
Origin of Product |
United States |
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